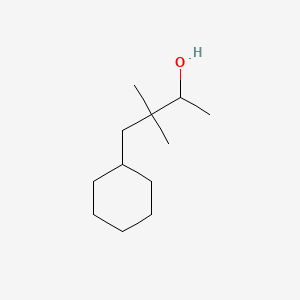
alpha,beta,beta-Trimethylcyclohexanepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,beta,beta-Trimethylcyclohexanepropanol is an organic compound with the molecular formula C12H24O It is a cyclohexane derivative with three methyl groups and a propanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,beta,beta-Trimethylcyclohexanepropanol typically involves the hydrogenation of corresponding cyclohexene derivatives. One common method is the catalytic hydrogenation of alpha,beta,beta-Trimethylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,beta,beta-Trimethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
Alpha,beta,beta-Trimethylcyclohexanepropanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of alpha,beta,beta-Trimethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Alpha,beta,beta-Trimethylcyclohexanepropanol can be compared with other similar compounds such as:
Cyclohexanol: A simpler cyclohexane derivative with a hydroxyl group.
Trimethylcyclohexane: A cyclohexane derivative with three methyl groups but lacking the propanol side chain.
Cyclohexanone: A ketone derivative of cyclohexane.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexane ring with three methyl groups and a propanol side chain, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
72727-60-7 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
4-cyclohexyl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C12H24O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3 |
Clave InChI |
OUINQRJSUSXKFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)CC1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


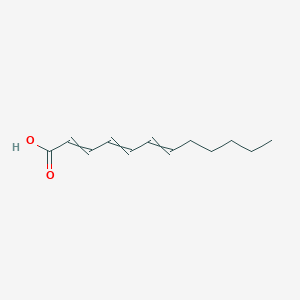

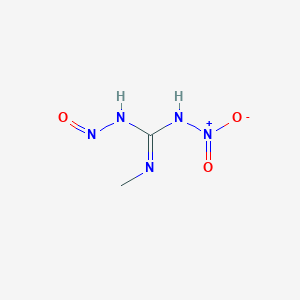

![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
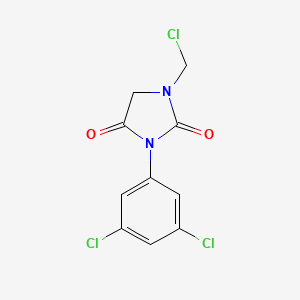
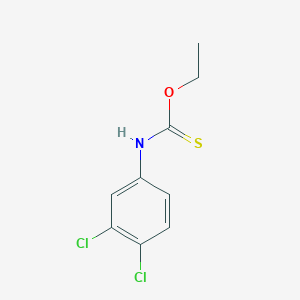

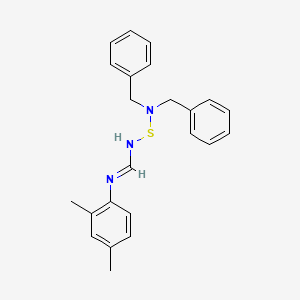

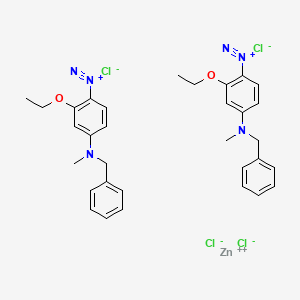
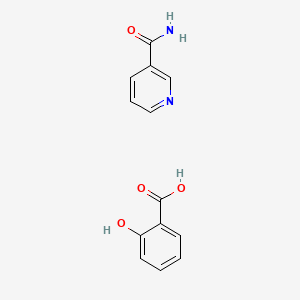

![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
